N-{(E)-[3-(benzyloxy)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine
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Overview
Description
N-[3-(benzyloxy)benzylidene]-N’-phenyl-1,4-benzenediamine is an organic compound with a complex structure that includes benzylidene and benzyloxy groups attached to a benzenediamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzyloxy)benzylidene]-N’-phenyl-1,4-benzenediamine typically involves the condensation reaction between 3-(benzyloxy)benzaldehyde and N’-phenyl-1,4-benzenediamine. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzyloxy)benzylidene]-N’-phenyl-1,4-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound .
Scientific Research Applications
N-[3-(benzyloxy)benzylidene]-N’-phenyl-1,4-benzenediamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of N-[3-(benzyloxy)benzylidene]-N’-phenyl-1,4-benzenediamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[3-(benzyloxy)benzylidene]-2-(4-(benzyloxy)phenoxy)acetohydrazide
- N’-[3-(benzyloxy)benzylidene]-3-hydroxy-2-naphthohydrazide
- N’-[3-(benzyloxy)benzylidene]-3-nitrobenzohydrazide
Uniqueness
N-[3-(benzyloxy)benzylidene]-N’-phenyl-1,4-benzenediamine is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of benzylidene and benzyloxy groups attached to a benzenediamine core sets it apart from other similar compounds .
Properties
Molecular Formula |
C26H22N2O |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-phenyl-4-[(3-phenylmethoxyphenyl)methylideneamino]aniline |
InChI |
InChI=1S/C26H22N2O/c1-3-8-21(9-4-1)20-29-26-13-7-10-22(18-26)19-27-23-14-16-25(17-15-23)28-24-11-5-2-6-12-24/h1-19,28H,20H2 |
InChI Key |
NRGHMFZNYSUKNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NC3=CC=C(C=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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